6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is a versatile sugar derivative that belongs to the alpha-L-sorbofuranose family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose typically involves the tosylation of 2,3-O-isopropylidene-alpha-L-sorbofuranose. The reaction is carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0°C to room temperature and a reaction time of several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding ketones or aldehydes.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose involves its ability to act as a protecting group for hydroxyl functionalities. The tosyl group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can also participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2,3-O-Isopropylidene-alpha-L-sorbofuranose: Lacks the tosyl group, making it less reactive in nucleophilic substitution reactions.
6-O-Mesyl-2,3-O-isopropylidene-alpha-L-sorbofuranose: Contains a mesyl group instead of a tosyl group, which can lead to different reactivity and selectivity.
6-O-Benzyl-2,3-O-isopropylidene-alpha-L-sorbofuranose: Contains a benzyl group, offering different protecting group properties compared to the tosyl group
Uniqueness
6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is unique due to the presence of the tosyl group, which provides specific reactivity and selectivity in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies .
Properties
IUPAC Name |
[(3aS,5S,6aR)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13?,14+,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANMSDDTZZEDD-RUKJTKARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C([C@@H]3[C@@](O2)(OC(O3)(C)C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676248 |
Source
|
Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2484-54-0 |
Source
|
Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.